3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Overview
Description
3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a dioxaborolane moiety. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: 3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-boronic acid pyrazole.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction is crucial in its potential therapeutic applications, particularly in the inhibition of proteasomes and other enzymes involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester derivative with similar reactivity but different substitution patterns.
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: A compound with a similar boronic ester group but different functional groups attached.
Uniqueness
3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a boronic ester group makes it particularly valuable in cross-coupling reactions and as a potential therapeutic agent.
Properties
Molecular Formula |
C18H25BN2O4 |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C18H25BN2O4/c1-17(2)18(3,4)25-19(24-17)15-11-21(5)20-16(15)23-12-13-7-9-14(22-6)10-8-13/h7-11H,12H2,1-6H3 |
InChI Key |
BMKXHODALVYOKM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2OCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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